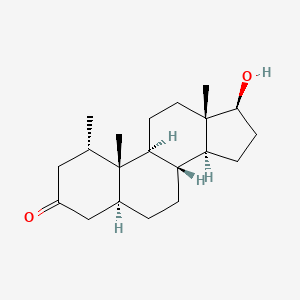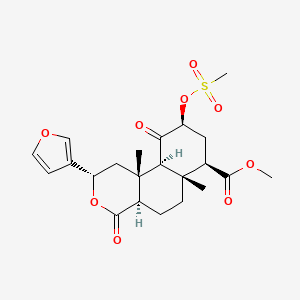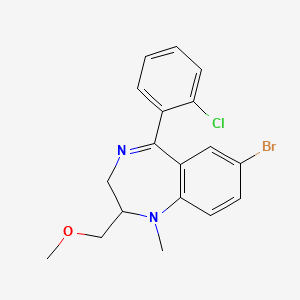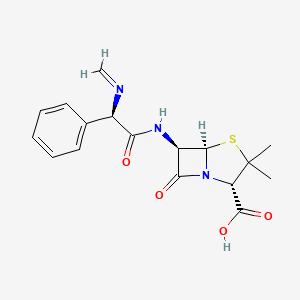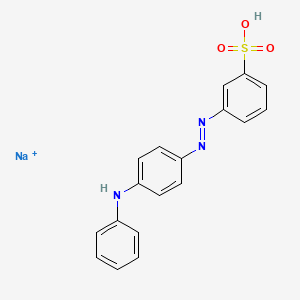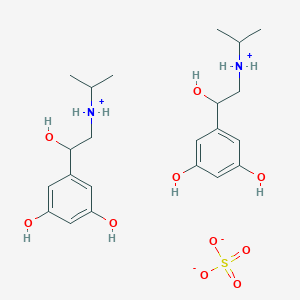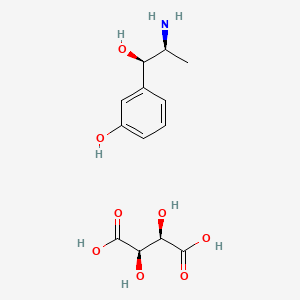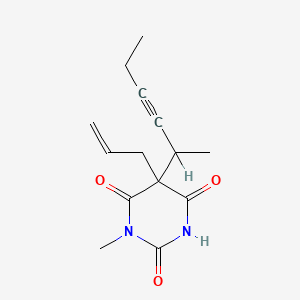
Methohexital
Overview
Description
Methohexital is a barbiturate derivative used to induce anesthesia . It is primarily used to cause you to fall asleep before a surgery or other medical procedure . It is also used for inducing deep sedation .
Synthesis Analysis
Methohexital can be synthesized in the classic manner of making barbituric acid derivatives, particularly by the reaction of malonic ester derivatives with derivatives of urea . A method was developed to prepare differently enriched mixtures of methohexital isomers without resorting to lengthy and expensive optical resolutions .Molecular Structure Analysis
The chemical formula for Methohexital is C14H18N2O3 . The structure of Methohexital is that of barbituric acid substituted at N-1 by a methyl group and at C-5 by allyl and 1-methylpent-2-ynyl groups .Chemical Reactions Analysis
Methohexital binds at a distinct binding site associated with a Cl - ionopore at the GABA A receptor, increasing the duration of time for which the Cl - ionopore is open .Physical And Chemical Properties Analysis
Methohexital is a derivative from barbituric acid, which is a compound made of malonic acid and urea . The acyclic side chain at the fifth Carbon of the benzene ring is responsible for the hypnotic activity attributed to this compound .Scientific Research Applications
Methohexital in Electroconvulsive Therapy (ECT)
Methohexital is commonly used in Electroconvulsive Therapy (ECT) for its anesthetic properties. Studies have documented its use in enhancing the safety and efficacy of ECT, comparing its effects with other anesthetics like ketamine. Research has shown that while Methohexital and Ketamine provide comparable recovery and reorientation times in ECT, Methohexital tends to facilitate a faster reorientation, making it a preferred choice in certain clinical scenarios. However, the overall recovery time between Methohexital and Ketamine was not significantly different, indicating that Methohexital maintains its relevance in modern ECT practice for its balance between efficacy and patient recovery dynamics (Yen et al., 2015).
Impact on Neutrophil Immune Functions
In vitro studies have explored the impact of Methohexital on immune functions, specifically its effects on neutrophil (polymorphonuclear leucocyte) dynamics. Research indicates that Methohexital can significantly influence the free amino acid pool within neutrophils, affecting their immune response capabilities. For instance, exposure to Methohexital led to notable changes in the levels of various amino acids, demonstrating a dose-dependent effect on neutrophil function and suggesting a broader impact of Methohexital on cellular immune responses (Mühling et al., 2001).
Use in Pediatric Procedural Sedation
Methohexital has been evaluated for its safety and effectiveness in pediatric procedural sedation, particularly in emergency department settings. Its application for procedures such as computed tomography (CT) imaging in children demonstrates its utility in achieving rapid, effective, and short-duration sedation, making it a valuable option for noninvasive yet anxiety-inducing procedures in pediatric care. Despite its benefits, careful monitoring for transient side effects is essential, underscoring the need for judicious use in clinical practice (Pomeranz et al., 2000).
Anesthesia in Neonatal Cardiology
Methohexital's role extends into highly specialized areas such as neonatal cardiology, where it has been utilized during elective neonatal direct current cardioversion. This application highlights its potential in the anesthetic management of neonates undergoing cardioversion, indicating its safety and effectiveness in even the most delicate patient populations. The unique pharmacological properties of Methohexital, including its short-acting nature, render it suitable for brief yet critical procedures in neonatal care (Allegaert et al., 2002).
Mechanism of Action
Target of Action
Methohexital, a barbiturate derivative, primarily targets the GABA_A receptors in the central nervous system . These receptors play a crucial role in inhibitory neurotransmission, which is essential for maintaining the balance between neuronal excitation and inhibition.
Mode of Action
Methohexital acts by binding to a distinct site associated with a Cl^- ionopore at the GABA_A receptor . This binding increases the duration of time for which the Cl^- ionopore is open, leading to an increased influx of chloride ions into the neuron . This influx results in hyperpolarization of the neuron, thereby reducing its excitability and inducing a sedative effect .
Biochemical Pathways
The primary biochemical pathway affected by methohexital is the GABAergic pathway . By enhancing the inhibitory effect of GABA, methohexital increases the opening duration of the chloride channels on the GABA_A receptors . This leads to an increased influx of chloride ions, causing hyperpolarization and decreased neuronal excitability .
Pharmacokinetics
Methohexital exhibits rapid onset and short duration of action, making it suitable for induction of anesthesia . It is primarily metabolized in the liver via demethylation and oxidation . The drug’s elimination half-life is approximately 5.6 ± 2.7 minutes , and it is excreted in the feces . The bioavailability of methohexital is nearly 100% when administered intravenously .
Result of Action
The molecular and cellular effects of methohexital’s action primarily involve the inhibition of neuronal firing . By increasing the duration of chloride ionopore opening at the GABA_A receptor, methohexital prolongs the post-synaptic inhibitory effect of GABA in the thalamus . This results in decreased neuronal excitability and induction of sedation .
Safety and Hazards
Future Directions
Methohexital is the preferred agent for use in electroconvulsive therapy (ECT) and has also found utility in procedural sedation for cardioversion, as an induction agent for intubation in neonates, and as a sedative in imaging procedures . Its rapid onset and short duration of action make this drug clinically useful .
properties
IUPAC Name |
5-hex-3-yn-2-yl-1-methyl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-5-7-8-10(3)14(9-6-2)11(17)15-13(19)16(4)12(14)18/h6,10H,2,5,9H2,1,3-4H3,(H,15,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXKDOXHBHYTKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CC(C)C1(C(=O)NC(=O)N(C1=O)C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023287 | |
| Record name | Methohexital | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Methohexital | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014617 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.24e-02 g/L | |
| Record name | Methohexital | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014617 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Methohexital binds at a distinct binding site associated with a Cl- ionopore at the GABAA receptor, increasing the duration of time for which the Cl- ionopore is open. The post-synaptic inhibitory effect of GABA in the thalamus is, therefore, prolonged. | |
| Record name | Methohexital | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00474 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Methohexital | |
CAS RN |
151-83-7 | |
| Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-methyl-5-(1-methyl-2-pentynyl)-5-(2-propenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methohexital [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000151837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methohexital | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00474 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Methohexital | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methohexital | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.272 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHOHEXITAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5B8ND5IPE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Methohexital | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014617 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Methohexital, and how does it work?
A1: Methohexital is a short-acting barbiturate anesthetic [, , ]. It acts similarly to Thiopental [, ], primarily by enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) in the central nervous system [Not explicitly mentioned in provided texts]. This leads to a decrease in neuronal excitability and induces anesthesia.
Q2: What is the structural formula and molecular weight of Methohexital?
A2: Methohexital is chemically known as α-(±)-1-Methyl-5-(1-methyl-2-pentyn-1-YL)-5-(2-propen-1-YL) 2,4,6 (1H,3H,5H)-pyrimidinetrione. Its molecular formula is C14H18N2O3, and its molecular weight is 262.30 [, ].
Q3: How is Methohexital administered, and what factors influence its effective dose?
A3: Methohexital is typically administered intravenously [, , , , , ]. The effective dose can vary depending on factors such as the desired depth of anesthesia, the patient's age, weight, and overall health, and the specific procedure being performed [Not explicitly mentioned in provided texts, but inferred from clinical context].
Q4: What analytical techniques are used to study Methohexital?
A4: High-performance liquid chromatography (HPLC) is commonly employed to analyze Methohexital and its impurities. Researchers have developed and validated specific RP-HPLC methods for determining related substances in Methohexital drug substances []. Additionally, gas chromatography-mass spectrometry (GC-MS) has been used to assess the chemical stability of Methohexital in mixtures [].
Q5: How do researchers ensure the quality and consistency of Methohexital used in research?
A5: Quality control measures are crucial for ensuring the reliability and reproducibility of research findings. Researchers adhere to stringent quality control and assurance protocols throughout the development, manufacturing, and distribution of Methohexital. This typically involves rigorous analytical method validation, including assessments of accuracy, precision, and specificity, to ensure the compound's identity, purity, and potency [Inferred from research practices and regulatory standards].
Q6: How is Methohexital used in research?
A6: Due to its rapid onset and short duration of action, Methohexital has proven to be a valuable tool in various research settings. Researchers use it to induce anesthesia in animal models, particularly in studies investigating neurological processes, cardiovascular function, and pain perception [, , , , ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




